molecular formula C4H4ClNO4 B14594278 3-(Carboxyamino)-2-chloroprop-2-enoic acid CAS No. 61212-16-6

3-(Carboxyamino)-2-chloroprop-2-enoic acid

Cat. No.: B14594278
CAS No.: 61212-16-6
M. Wt: 165.53 g/mol
InChI Key: CJOMMINXNANDOL-UHFFFAOYSA-N
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Description

3-(Carboxyamino)-2-chloroprop-2-enoic acid is an organic compound characterized by the presence of a carboxyamino group and a chlorine atom attached to a prop-2-enoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Carboxyamino)-2-chloroprop-2-enoic acid can be achieved through several methods. One common approach involves the amination of alpha-bromocarboxylic acids. Another method involves the use of Grignard reagents, where a Grignard reagent reacts with carbon dioxide to form a carboxylate, which is then protonated to yield the carboxylic acid .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(Carboxyamino)-2-chloroprop-2-enoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Mechanism of Action

Properties

CAS No.

61212-16-6

Molecular Formula

C4H4ClNO4

Molecular Weight

165.53 g/mol

IUPAC Name

3-(carboxyamino)-2-chloroprop-2-enoic acid

InChI

InChI=1S/C4H4ClNO4/c5-2(3(7)8)1-6-4(9)10/h1,6H,(H,7,8)(H,9,10)

InChI Key

CJOMMINXNANDOL-UHFFFAOYSA-N

Canonical SMILES

C(=C(C(=O)O)Cl)NC(=O)O

Origin of Product

United States

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